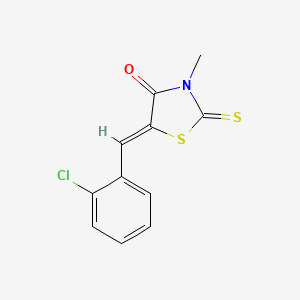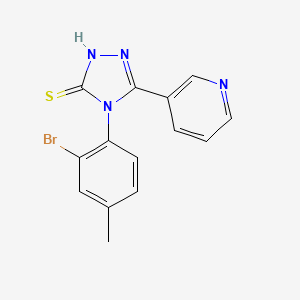![molecular formula C18H17N3O3S2 B4672919 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4672919.png)
4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
説明
4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
作用機序
4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide exerts its anticancer effects by selectively inhibiting BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide blocks the activation of these pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical and clinical studies, with manageable side effects. 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases.
実験室実験の利点と制限
4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide is a useful tool for studying the role of BTK in cancer biology. It can be used to investigate the downstream signaling pathways that are activated by BTK in cancer cells, as well as the mechanisms of resistance to BTK inhibitors. However, like all small molecule inhibitors, 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has some limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the genetic and molecular characteristics of the cancer cells.
将来の方向性
There are several future directions for research on 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of the mechanisms of resistance to BTK inhibitors, with the aim of developing strategies to overcome resistance. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide in different types of cancer.
科学的研究の応用
4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its anticancer properties in preclinical and clinical studies. It has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
特性
IUPAC Name |
4-[methyl(thiophen-2-ylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-21(26(23,24)17-5-3-11-25-17)16-8-6-15(7-9-16)18(22)20-13-14-4-2-10-19-12-14/h2-12H,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDLDCSHJFLTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(thiophen-2-ylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-(2,5-dimethylbenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4672844.png)


![3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4672869.png)
![2-cyano-N-(4-methoxyphenyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acrylamide](/img/structure/B4672894.png)
![N-(3,5-dichlorophenyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B4672903.png)
![3-(benzylthio)-5-(3,4-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4672905.png)
![4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4672913.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)methanesulfonamide](/img/structure/B4672920.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4672939.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4672949.png)
![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4672952.png)